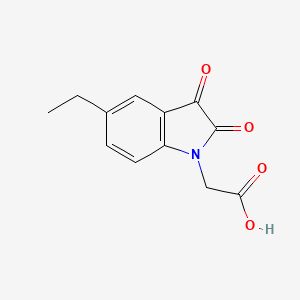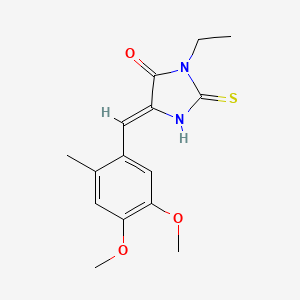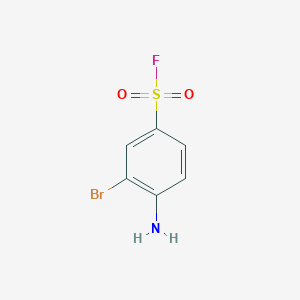
2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid” is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO4 . The InChI representation of the molecule is InChI=1S/C12H11NO4/c1-2-7-3-4-9-8 (5-7)11 (16)12 (17)13 (9)6-10 (14)15/h3-5H,2,6H2,1H3, (H,14,15) . The Canonical SMILES representation is CCC1=CC2=C (C=C1)N (C (=O)C2=O)CC (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.22 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 233.06880783 g/mol . The topological polar surface area is 74.7 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
The compound 2-(1H-Indol-3-yl)acetic acid has been used as a starting material in the synthesis of various derivatives with potential pharmacological applications. These derivatives, including 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides, have demonstrated moderate to strong antibacterial and anti-enzymatic activities, indicating their potential as therapeutic agents against bacterial infections and inflammatory ailments (Rubab et al., 2017).
Auxin Activity and Molecular Structure
The compound 2-ethylindole-3-acetic acid, a homologue of 2-methylindole-3-acetic acid (2-Me-IAA), has been studied for its auxin activity. Despite previous considerations of inactivity, it has been shown to exhibit auxin activity in the Avena coleoptile-section straight-growth test, placing it along the borderline between strong and weak auxins. This sheds light on the relationship between molecular structure and plant growth-promoting activity (Antolić et al., 2004).
Antibacterial, Antifungal, and Antioxidant Applications
Indole-3-acetic acid/diol-based biopolymeric hydrogels, synthesized via condensation polymerization, have shown pH-sensitive swelling behavior and potential for antibacterial, antifungal, and antioxidant applications. The hydrogels' properties, including cytotoxicity, anti-oxidant, and anti-fungal activities, make them suitable for medical applications such as bandages and catheters to prevent infection (Chitra et al., 2017).
Ethylene Production in Plants
Studies have shown that compounds like indolyl-3-acetic acid, related to 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid, are involved in the accelerated release of ethylene in plants. Such studies contribute to understanding the role of auxins in plant physiology and responses to environmental stimuli (Morgan & Hall, 1964).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-ethyl-2,3-dioxoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-7-3-4-9-8(5-7)11(16)12(17)13(9)6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOZWOSEGWGXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19612-79-4 |
Source


|
| Record name | 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2642713.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642715.png)

![Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2642717.png)
![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)


![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)